
3,4-Dihydro-2H-1-benzopyran-5-ol
説明
3,4-Dihydro-2H-1-benzopyran-5-ol, also known as 5-chromanol, is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 and is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10O2/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1,4-5,10H,2-3,6H2 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 150.18 . The IUPAC name for this compound is 5-chromanol .科学的研究の応用
Novel Derivatives from Natural Sources
Research on 3,4-Dihydro-2H-1-benzopyran-5-ol includes the discovery of new derivatives from natural sources such as mangrove endophytic fungi. Yang et al. (2020) isolated two new benzopyran derivatives from Penicillium citrinum collected in Hainan island, highlighting the potential of natural sources in yielding novel compounds with significant configurations and moderate inhibitory effects on LPS-induced NO production in RAW264.7 cells, suggesting anti-inflammatory properties without cytotoxicity within a certain concentration range (Yang et al., 2020).
Synthesis and Interaction with Receptors
The synthesis of novel 3,4-dihydro-2H-1-benzopyran derivatives and their interaction with various receptors, including serotoninergic receptors, has been a subject of study. Hammarberg et al. (2000) synthesized enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans and evaluated their affinity for the 5-HT1A receptor. Their research found high-affinity compounds with high selectivity for the 5-HT1A receptor, providing insights into the structural requirements for receptor affinity and activity (Hammarberg et al., 2000).
Antimicrobial and Antitubercular Properties
A new class of antitubercular agents based on 3,4-dihydro-2H-1-benzopyran derivatives has been explored, demonstrating significant activities against Mycobacterium tuberculosis strains, including drug-resistant ones. Prado et al. (2006) synthesized derivatives showing neither significant cytotoxicity against mammal cells nor effects on the growth of various bacteria and fungi, pointing towards their potential as specific antitubercular agents (Prado et al., 2006).
Chemical Synthesis and Modification
Efforts in chemical synthesis and modification of this compound derivatives include the development of efficient synthetic routes and the exploration of their pharmacological properties. For instance, Shindikar and Viswanathan (2011) reported a practical procedure for the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol, showcasing the adaptability of synthetic methodologies in obtaining derivatives with potential biological activities (Shindikar & Viswanathan, 2011).
作用機序
Target of Action
Similar compounds have shown high affinity for5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and cognitive functions.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as the 5-ht 1a and 5-ht 7 receptors) to modulate their activity . This interaction could lead to changes in neurotransmitter release or neuronal firing patterns, thereby influencing brain function.
Biochemical Pathways
Given its potential interaction with serotonin receptors, it may influence theserotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, appetite, and cognition.
Result of Action
Modulation of serotonin receptor activity can have wide-ranging effects on neuronal function and behavior, potentially influencing mood, cognition, and other physiological processes .
特性
IUPAC Name |
3,4-dihydro-2H-chromen-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,10H,2-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSRNOYNZSCIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



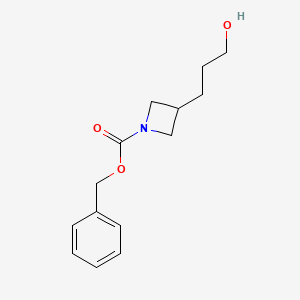
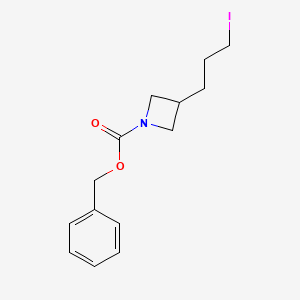


![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)

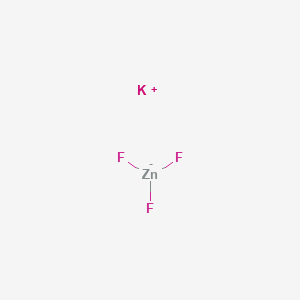
![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)
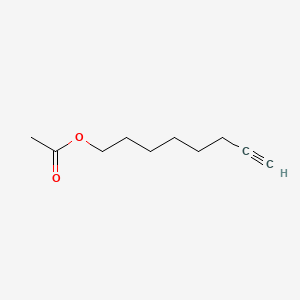

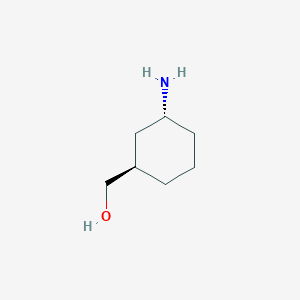
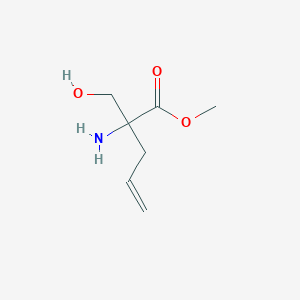
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3366592.png)
